1-Methoxypentane

Description

BenchChem offers high-quality 1-Methoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJFULDVAZULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211890 | |

| Record name | Ether, methyl pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-80-8 | |

| Record name | Amyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl pentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypentane (also known as methyl pentyl ether or amyl methyl ether) is an organic compound classified as an aliphatic ether. Its chemical formula is C₆H₁₄O.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of 1-methoxypentane, intended to serve as a technical resource for professionals in research and development. 1-Methoxypentane is a colorless liquid with a characteristic fruity, ethereal odor.[3] It finds applications as a solvent and has been explored as a potential biofuel component due to its low freezing point and high octane (B31449) rating.[3]

Chemical Structure and Identification

The structure of 1-methoxypentane consists of a linear five-carbon pentyl group bonded to a methoxy (B1213986) group through an ether linkage.

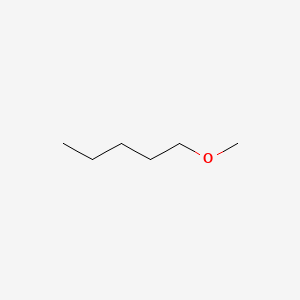

Caption: Molecular structure of 1-methoxypentane.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1-methoxypentane | [1] |

| Synonyms | Methyl pentyl ether, Amyl methyl ether, Methyl n-amyl ether | [1][4] |

| CAS Number | 628-80-8 | [5] |

| Molecular Formula | C₆H₁₄O | [1][2] |

| SMILES | CCCCCOC | [1] |

| InChI | InChI=1S/C6H14O/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | [1] |

| InChIKey | DBUJFULDVAZULB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-methoxypentane is presented in Table 2.

Table 2: Physicochemical Properties of 1-Methoxypentane

| Property | Value | Units | Reference |

| Molecular Weight | 102.17 | g/mol | [1] |

| Boiling Point | 99.4 | °C at 760 mmHg | [3] |

| Density | 0.762 | g/cm³ | [3] |

| Flash Point | 4.5 | °C | [3] |

| Refractive Index | 1.387 | [3] | |

| Vapor Pressure | 44 | mmHg at 25°C | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.9 | [1] | |

| Water Solubility | log₁₀WS: -1.82 (estimated) | mol/L | [6] |

Reactivity and Stability

1-Methoxypentane exhibits reactivity typical of an aliphatic ether. The ether linkage is generally stable but can undergo cleavage under specific conditions.

-

Acidic Cleavage : Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to yield an alcohol and an alkyl halide. In the case of 1-methoxypentane, this reaction would produce methanol (B129727) and 1-halopentane or pentan-1-ol and a methyl halide, depending on the reaction conditions and the specific acid used.

-

Autoxidation : Like many ethers, 1-methoxypentane can react with atmospheric oxygen upon prolonged exposure to light and air to form explosive peroxides. This is a significant safety consideration, and aged samples of ethers should be tested for the presence of peroxides before distillation.

Experimental Protocols

Synthesis of 1-Methoxypentane via Williamson Ether Synthesis

This method is a classic and reliable way to prepare asymmetrical ethers like 1-methoxypentane.

Caption: Workflow for the synthesis of 1-methoxypentane.

Methodology:

-

Alkoxide Formation: In a three-necked flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium pentoxide by reacting 0.25 gram-equivalents of metallic sodium with 1.2 moles of absolute n-pentyl alcohol.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add 0.2 moles of methyl iodide. The mixture is then heated under reflux with continuous stirring for approximately 5 hours, ensuring the exclusion of moisture.

-

Workup and Purification: After the reaction is complete, the crude 1-methoxypentane is distilled directly from the reaction mixture. The distillate, which will contain both the ether and unreacted pentan-1-ol, is then subjected to fractional distillation to separate the desired product. The purity of the fractions can be monitored by measuring the refractive index.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1-methoxypentane is characterized by signals corresponding to the different proton environments in the molecule.

-

A singlet for the methoxy group (-OCH₃) protons.

-

A triplet for the methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-).

-

Multiplets for the other methylene groups in the pentyl chain.

-

A triplet for the terminal methyl group (-CH₃) of the pentyl chain.

A study of the ¹H NMR spectrum in cyclohexane (B81311) shows the signal for the α-protons (the methylene group adjacent to the ether oxygen) as a distinct triplet.[8]

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Methoxypentane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.3 | Singlet |

| -OCH₂- | ~3.4 | Triplet |

| -CH₂-CH₂-O- | ~1.5-1.6 | Multiplet |

| -CH₂-CH₂-CH₃ | ~1.3-1.4 | Multiplet |

| -CH₂-CH₃ | ~0.9 | Triplet |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 1-methoxypentane will show six distinct signals, one for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Methoxypentane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~58 |

| -OCH₂- | ~72 |

| -CH₂-CH₂-O- | ~30 |

| -CH₂-CH₂-CH₃ | ~22 |

| -CH₂-CH₃ | ~28 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-methoxypentane will display characteristic absorption bands for the ether functional group and the alkyl chain.

Table 5: Characteristic IR Absorption Bands for 1-Methoxypentane

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2850-3000 | C-H stretch | Alkane |

| 1450-1470 | C-H bend | Alkane |

| 1090-1150 | C-O stretch | Ether |

Mass Spectrometry

The mass spectrum of 1-methoxypentane will show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern will be characteristic of an aliphatic ether, with common fragments arising from the cleavage of C-O and C-C bonds. The base peak is often observed at m/z = 45, corresponding to the [CH₂=OCH₃]⁺ ion.

Safety and Handling

1-Methoxypentane is a flammable liquid and should be handled with appropriate safety precautions.[5]

Table 6: GHS Hazard Information

| Hazard | Classification |

| Flammable Liquids | Category 2 |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

As with all ethers, care should be taken to avoid the formation of explosive peroxides during storage. It is recommended to store 1-methoxypentane in a cool, dark place and to test for the presence of peroxides before heating or distillation.

References

- 1. Ether, methyl pentyl | C6H14O | CID 69412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]

- 4. 1-methoxypentane [stenutz.eu]

- 5. 628-80-8 CAS MSDS (1-METHOXYPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Pentane, 1-methoxy- (CAS 628-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl Pentyl Ether

This technical guide provides a comprehensive overview of the core physical properties of methyl pentyl ether, also known as 1-methoxypentane. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and presents logical workflows through visualization.

Core Physical Properties of Methyl Pentyl Ether (1-Methoxypentane)

Methyl pentyl ether is a colorless liquid with a characteristic ethereal odor.[1] It serves as a versatile solvent in various industrial applications, including the chemical, food, and perfume industries.[1] The following table summarizes its key physical properties.

| Property | Value | Units |

| Molecular Formula | C6H14O | |

| Molecular Weight | 102.17 | g/mol |

| Boiling Point | 98.85 - 99.4 | °C |

| Melting Point | -105.78 (estimate) | °C |

| Density | 0.7558 - 0.762 | g/cm³ |

| Refractive Index | 1.3850 - 1.387 | |

| Flash Point | 4.5 | °C |

| Vapor Pressure | 44.0 ± 0.2 | mmHg at 25°C |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the application of methyl pentyl ether in research and industry. Below are detailed methodologies for key experimental procedures.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the accuracy of physical property measurements, the purity of the methyl pentyl ether sample must first be ascertained. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Methodology:

-

Sample Preparation: A dilute solution of the methyl pentyl ether sample is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane, at a concentration of approximately 10 µg/mL.[2] The sample should be free of any particulate matter.[2]

-

Injection: A 1 µL aliquot of the prepared sample is injected into the GC-MS system.[2] The injector temperature is typically set to 220-290 °C to ensure rapid volatilization of the sample.[3]

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5 or DB-Wax).[2] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 300 °C) to separate components based on their boiling points and interactions with the column's stationary phase.[3]

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio.[3]

-

Data Analysis: The resulting mass spectrum for each eluting peak is compared against a spectral library (e.g., NIST) to identify the compound and any impurities. The purity of the methyl pentyl ether can be determined by the relative area of its corresponding peak in the chromatogram.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The methyl pentyl ether sample is placed in the round-bottom flask along with boiling chips.

-

Heating: The flask is gently heated using a heating mantle or sand bath.[4]

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.[4]

-

Observation: As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask. The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point.[5]

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.[5]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology (Pycnometer Method):

-

Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

Sample Filling: The pycnometer is filled with the methyl pentyl ether sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the ether.

-

Volume Calibration: The process is repeated with a reference substance of known density, typically deionized water, to accurately determine the volume of the pycnometer at a specific temperature.

-

Calculation: The density of the methyl pentyl ether is calculated by dividing the mass of the ether by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology (Abbe Refractometer):

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[6]

-

Sample Application: A few drops of the methyl pentyl ether sample are placed on the prism of the refractometer.[6]

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[6]

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prisms is controlled by a circulating water bath, as the refractive index is temperature-dependent. Measurements are typically reported at 20°C.[7]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the physical properties of methyl pentyl ether.

References

- 1. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 1-Methoxypentane (CAS: 628-80-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxypentane (CAS: 628-80-8), a versatile ether with applications in various scientific and industrial fields. This document collates essential physicochemical data, spectroscopic information, a detailed synthesis protocol, and known applications, with a focus on its relevance to research and development.

Physicochemical Properties

1-Methoxypentane, also known as methyl pentyl ether, is a colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [3] |

| Molecular Weight | 102.17 g/mol | [3] |

| CAS Number | 628-80-8 | [3] |

| Boiling Point | 99.4 °C at 760 mmHg | [2] |

| Melting Point | -105.78 °C (estimate) | [1] |

| Density | 0.762 g/cm³ | [2] |

| Flash Point | 4.5 °C | [2] |

| Refractive Index | 1.387 | [2] |

| Vapor Pressure | 44 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-methoxypentane.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methoxypentane shows characteristic signals corresponding to the different proton environments in the molecule. A representative spectrum in cyclohexane (B81311) (C₆H₁₂) displays a distinct signal for the α-protons.[5]

¹³C NMR Spectroscopy

Improved physical property and NMR data, including ¹³C NMR, have been reported for 1-methoxypentane, allowing for detailed structural elucidation.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 1-methoxypentane is available through various databases, such as the one provided by Wiley-VCH GmbH, which can be accessed via PubChem.[3] The spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage.

Mass Spectrometry

The electron ionization mass spectrum of 1-methoxypentane is available in the NIST WebBook.[6][7] This data is essential for determining the molecular weight and fragmentation pattern of the compound.

Synthesis of 1-Methoxypentane

A common and effective method for the preparation of 1-methoxypentane is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-methoxypentane from 1-pentanol (B3423595) and a methylating agent.

Materials:

-

1-Pentanol (n-pentyl alcohol)

-

Sodium metal

-

Methyl iodide (or dimethyl sulfate)

-

Anhydrous diethyl ether (as solvent)

Procedure:

-

Preparation of Sodium Pentoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium pentoxide by reacting 0.25 gram-equivalent of metallic sodium with 1.2 moles of absolute n-pentyl alcohol.

-

Reaction with Methylating Agent: To the freshly prepared sodium pentoxide solution, add 0.2 moles of methyl iodide.

-

Reflux: Heat the reaction mixture under reflux with continuous stirring for 5 hours, ensuring the exclusion of moisture.

-

Distillation and Purification: Distill the reaction product directly from the reaction mixture with stirring. The distillate, containing 1-methoxypentane and unreacted 1-pentanol, is then fractionally distilled to separate the desired product. The purity of the fractions should be monitored by measuring the refractive index.

Yield:

The typical yield for this synthesis is approximately 80%.

Applications

1-Methoxypentane has several applications across different industries.

-

Solvent: Due to its ether linkage and alkyl chain, it can dissolve a range of nonpolar and moderately polar compounds, making it a useful solvent in organic reactions and industrial processes.[2]

-

Fragrance and Flavoring: It is characterized by a fruity, ethereal odor and is used as a fragrance ingredient in the perfume industry and as a flavoring agent in the food industry.[2]

-

Biofuel Potential: With a low freezing point and a high octane (B31449) rating, 1-methoxypentane is being explored as a potential biofuel.[2]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[8][9] Its role as an intermediate is valuable in the development of new drug candidates. While specific examples in publicly available literature are not abundant, its utility in creating ether linkages is a common strategy in medicinal chemistry to modulate properties like solubility and metabolic stability.

Safety and Toxicity

Limited toxicity data is available for 1-methoxypentane. The following information has been reported:

| Test | Species | Route | Dose/Duration | Toxic Effects | Source |

| LC50 | Mouse | Inhalation | 133 g/m³ / 15 min | Behavioral - general anesthetic | [3] |

It is important to handle 1-methoxypentane in a well-ventilated area and to use appropriate personal protective equipment.

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the workflow for the Williamson ether synthesis of 1-methoxypentane.

Caption: Workflow for the Williamson ether synthesis of 1-methoxypentane.

Logical Relationship of Applications

This diagram shows the relationship between the properties of 1-methoxypentane and its applications.

Caption: Relationship between properties and applications of 1-methoxypentane.

References

- 1. guidechem.com [guidechem.com]

- 2. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]

- 3. Ether, methyl pentyl | C6H14O | CID 69412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentane, 1-methoxy- (CAS 628-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentane, 1-methoxy- [webbook.nist.gov]

- 7. Pentane, 1-methoxy- [webbook.nist.gov]

- 8. 628-80-8 | 1-Methoxypentane - Aromsyn Co.,Ltd. [aromsyn.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Spectral Analysis of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-methoxypentane. The information is presented in a clear, structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 1-methoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | t | 2H | -O-CH₂- |

| ~3.2 | s | 3H | -O-CH₃ |

| ~1.5 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.3 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~72 | -O-CH₂- |

| ~58 | -O-CH₃ |

| ~29 | -CH₂-CH₂-CH₂- |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Ethers are primarily identified in IR spectroscopy by the presence of a strong C-O stretching absorption.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H Stretch (Alkyl) |

| ~1465 | Medium | C-H Bend (Alkyl) |

| ~1100 | Strong | C-O Stretch (Ether)[2] |

Mass Spectrometry (MS)

The mass spectrum of 1-methoxypentane is characterized by fragmentation patterns typical of ethers. The molecular ion peak (M+) may be observed, though it can be weak. Common fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[3]

| m/z | Relative Intensity | Assignment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 71 | Moderate | [M - OCH₃]⁺ |

| 59 | High | [CH₃OCH₂]⁺ |

| 45 | High | [CH₂=OH]⁺[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 1-methoxypentane is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

The solution is transferred to a 5 mm NMR tube.[4]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of neat 1-methoxypentane is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of 1-methoxypentane in a suitable solvent (e.g., CCl₄) is prepared and placed in a solution cell.

Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: The sample can be introduced directly into the ion source via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples like 1-methoxypentane, GC is an excellent method for introduction, providing separation from any impurities.[3]

Ionization:

-

Electron Ionization (EI): This is a common, high-energy ionization technique that results in significant fragmentation, which is useful for structural elucidation.[5]

Acquisition:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Mass Range: A scan range of m/z 30-200 is typically sufficient to observe the molecular ion and major fragments.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for 1-methoxypentane.

Caption: Spectroscopic workflow for the structural elucidation of 1-methoxypentane.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ether, methyl pentyl | C6H14O | CID 69412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Pentane, 1-methoxy- [webbook.nist.gov]

A Technical Guide to the Thermodynamic Properties of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypentane (also known as methyl pentyl ether or n-amyl methyl ether) is a simple ether with the chemical formula C₆H₁₄O. Its utility in various chemical processes, including as a solvent and potentially in synthetic routes for pharmaceuticals, necessitates a thorough understanding of its fundamental thermodynamic properties. This guide provides a consolidated overview of the key thermodynamic data for 1-methoxypentane, details on the experimental methodologies used to determine these properties, and a visualization of a general experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of a substance are critical for process design, safety analysis, and computational modeling. The following tables summarize the available quantitative data for 1-methoxypentane.

Table 1: Identification and Molar Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.177 g/mol | [1] |

| CAS Number | 628-80-8 | [1] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Conditions | Source |

| Boiling Point | 99.4 °C | at 760 mmHg | [1][2] |

| Density | 0.762 g/cm³ | at 25 °C (approx.) | [1][2] |

| Vapor Pressure | 44 mmHg | at 25 °C | [1][2] |

| Enthalpy of Vaporization (ΔvapH) | 32.02 kJ/mol | at Boiling Point | [3] |

| Liquid Heat Capacity (Cp) | Not Experimentally Determined | - | |

| Flash Point | 4.5 °C | - | [1][2] |

Note on Liquid Heat Capacity: An experimental value for the liquid heat capacity of 1-methoxypentane could not be readily located in the reviewed literature. However, estimation methods based on group contributions or comparative analysis with structurally similar ethers, such as methyl propyl ether, can provide approximate values for modeling purposes.

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. While specific experimental reports for 1-methoxypentane are not detailed in the available literature, the following sections describe the general methodologies employed for determining the key properties of ethers and other volatile organic compounds.

Vapor Pressure Determination

The vapor pressure of a liquid at a given temperature can be measured using static or dynamic methods.

-

Static Method: A common static method involves introducing a small amount of the liquid into a vacuum-sealed container equipped with a pressure transducer. The liquid is allowed to equilibrate with its vapor at a constant, controlled temperature. The measured pressure inside the container, after subtracting any residual gas pressure, corresponds to the vapor pressure of the substance. This process is repeated at various temperatures to establish the vapor pressure curve.

-

Dynamic Method (Transpiration Method): In this method, an inert gas is passed at a known flow rate through or over the liquid sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over a specific period, the partial pressure of the vapor, and thus the vapor pressure, can be calculated using the ideal gas law and Dalton's law of partial pressures.

Enthalpy of Vaporization (ΔvapH) Determination

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure data.

-

Direct Calorimetric Measurement: This method involves directly measuring the heat required to vaporize a known amount of the substance at a constant temperature and pressure. Techniques like vaporization calorimetry are employed, where the energy input to a boiler containing the liquid is precisely measured while a known quantity of vapor is collected or condensed.

-

Indirect Method using the Clausius-Clapeyron Equation: The enthalpy of vaporization can be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

Where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively, and R is the ideal gas constant. By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature, the enthalpy of vaporization can be determined from the slope of the resulting line.

Heat Capacity (Cp) Measurement

The heat capacity of a liquid is typically measured using calorimetry.

-

Adiabatic Calorimetry: In this technique, a known quantity of the liquid is placed in a well-insulated calorimeter. A measured amount of electrical energy is supplied to a heater immersed in the liquid, and the resulting temperature increase is precisely measured. By minimizing heat exchange with the surroundings, the heat capacity of the liquid can be calculated from the energy input and the temperature change.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. By comparing the heat flow to the sample with that of a known standard, the heat capacity of the substance can be determined.

Density Measurement

The density of a liquid can be determined using various methods.

-

Pycnometry: A pycnometer is a flask with a precisely known volume. The density of the liquid is determined by accurately measuring the mass of the pycnometer when empty, when filled with the liquid, and when filled with a reference substance of known density (e.g., water).

-

Vibrating Tube Densimetry: This method utilizes a U-shaped tube that is electronically excited to vibrate at its natural frequency. The frequency of vibration changes when the tube is filled with the sample liquid. By calibrating the instrument with fluids of known density, the density of the sample can be accurately determined from the measured oscillation frequency.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid like 1-methoxypentane.

References

An In-depth Technical Guide to the Synthesis of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-methoxypentane, a valuable solvent and chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available synthetic methodologies. This document details established techniques, including the Williamson ether synthesis, alongside alternative approaches such as alkoxymercuration-demercuration and greener methods utilizing dimethyl carbonate.

Executive Summary

The synthesis of 1-methoxypentane can be effectively achieved through several key chemical reactions. The Williamson ether synthesis remains a robust and high-yielding method. Alkoxymercuration-demercuration offers a regioselective alternative that avoids carbocation rearrangements. Additionally, emerging green chemistry approaches using dimethyl carbonate present an environmentally benign option. This guide provides a comparative analysis of these methods, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection and implementation.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for 1-methoxypentane depends on various factors, including desired yield, availability of starting materials, reaction conditions, and environmental considerations. The following table summarizes the key quantitative data for the primary synthesis methods discussed in this guide.

| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Williamson Ether Synthesis | Sodium pentoxide, Methyl iodide | Sodium, 1-Pentanol (B3423595) | 5 hours | Reflux | 80 |

| Alkoxymercuration-Demercuration | 1-Pentene, Methanol (B129727) | Mercuric acetate (B1210297), Sodium borohydride | Not Specified | Not Specified | Not Specified |

| Dimethyl Carbonate Synthesis | 1-Pentanol, Dimethyl carbonate | Hydrotalcite or Alumina catalyst | Not Specified | High Temperature | Not Specified |

Core Synthesis Methodologies

This section provides detailed experimental protocols for the key synthesis routes of 1-methoxypentane.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol:

-

Preparation of Sodium Pentoxide: In a suitable reaction vessel, react 1-pentanol with a strong base such as sodium hydride (NaH) to form sodium pentoxide. The reaction is typically carried out in an inert solvent.

-

Reaction with Methyl Iodide: To the freshly prepared sodium pentoxide, add methyl iodide.

-

Reflux: Heat the reaction mixture to reflux for approximately 5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up to isolate the crude 1-methoxypentane. Purification is typically achieved through distillation.

A reported yield for this method is approximately 80%.

Alkoxymercuration-Demercuration

This method provides a regioselective synthesis of ethers from alkenes and alcohols, proceeding via an organomercury intermediate. It is particularly useful for preventing carbocation rearrangements that can occur in other acid-catalyzed additions.

General Experimental Workflow:

-

Alkoxymercuration: 1-Pentene is reacted with mercuric acetate in methanol. This step forms a stable mercury-bridged carbocation intermediate.

-

Nucleophilic Attack: A molecule of methanol then attacks the more substituted carbon of the bridged intermediate.

-

Demercuration: The resulting organomercury compound is then treated with a reducing agent, typically sodium borohydride, to replace the mercury-containing group with a hydrogen atom, yielding 1-methoxypentane.

Synthesis using Dimethyl Carbonate (Green Chemistry Approach)

The use of dimethyl carbonate (DMC) as a methylating agent represents a more environmentally friendly approach to ether synthesis. DMC is a non-toxic and biodegradable reagent.

General Experimental Workflow:

-

Catalytic Reaction: 1-Pentanol is reacted with dimethyl carbonate in the presence of a solid catalyst, such as hydrotalcite or alumina.

-

High-Temperature Reaction: The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

-

Product Isolation: The desired 1-methoxypentane is then isolated from the reaction mixture. This method avoids the use of hazardous alkyl halides and strong bases.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthesis routes for 1-methoxypentane.

Caption: Williamson Ether Synthesis of 1-Methoxypentane.

Caption: Alkoxymercuration-Demercuration of 1-Pentene.

Caption: Synthesis of 1-Methoxypentane using Dimethyl Carbonate.

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-methoxypentane. It covers the core chemical principles, detailed experimental protocols, and extensive data analysis to support researchers in the successful synthesis and characterization of this compound.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide ion.[1][2] The alkoxide is typically generated by reacting an alcohol with a strong base. For the synthesis of 1-methoxypentane, a primary alkyl ether, the reaction proceeds efficiently with minimal side reactions.

Reaction Mechanism and Workflow

The synthesis of 1-methoxypentane via the Williamson ether synthesis is a two-step process. First, 1-pentanol (B3423595) is deprotonated by a strong base, such as sodium metal or sodium hydride, to form the sodium pentoxide alkoxide. In the second step, this alkoxide acts as a nucleophile and attacks a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663) in an SN2 reaction to yield 1-methoxypentane.

Caption: Workflow for the Williamson ether synthesis of 1-methoxypentane.

Caption: Reaction mechanism for the synthesis of 1-methoxypentane.

Experimental Protocols

This section details a classic and a modern protocol for the synthesis of 1-methoxypentane.

Classic Protocol using Sodium Metal

This protocol is adapted from a well-established method.[3]

Materials:

-

1-Pentanol (n-pentyl alcohol)

-

Sodium metal

-

Methyl iodide (or methyl bromide/dimethyl sulfate)

-

Anhydrous diethyl ether (as a solvent, optional)

Procedure:

-

Alkoxide Formation: In a three-necked flask equipped with a stirrer and a reflux condenser, an alkoxide solution is prepared from 0.25 gram-equivalent of metallic sodium and 1.2 moles of absolute 1-pentanol.[3] The reaction is exothermic and produces hydrogen gas; appropriate safety measures must be taken.

-

Nucleophilic Substitution: To the resulting sodium pentoxide, 0.2 moles of methyl iodide is added.[3]

-

Reaction: The mixture is heated under reflux with stirring for 5 hours, ensuring the exclusion of moisture.[3]

-

Workup and Purification:

-

The reaction product is distilled directly from the reaction mixture.[3]

-

The distillate, containing 1-methoxypentane and unreacted 1-pentanol, is fractionally distilled.[3]

-

Fractions are collected, and their refractive indices are measured to identify the pure product.[3]

-

The fractions containing primarily 1-methoxypentane are combined and may be distilled again over a small amount of sodium to remove any remaining alcohol.[3]

-

Modern Protocol using Sodium Hydride

This protocol utilizes sodium hydride, a safer and often more convenient alternative to sodium metal.

Materials:

-

1-Pentanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: To a stirred solution of 1-pentanol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: The reaction mixture is cooled in an ice bath, and methyl iodide is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

-

Data Presentation

The following tables summarize the key quantitative data for 1-methoxypentane.

Table 1: Physical and Chemical Properties of 1-Methoxypentane

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [4] |

| Molecular Weight | 102.17 g/mol | [4] |

| Boiling Point | 99 °C | [3] |

| Refractive Index (n²⁰/D) | 1.3873 | [3] |

| Yield (Classic Protocol) | 80% | [3] |

Table 2: Spectroscopic Data for 1-Methoxypentane

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | The signal for the α-protons appears as a triplet.[5] |

| ¹³C NMR | Characteristic signals for the methoxy (B1213986) carbon and the carbons of the pentyl chain. |

| Infrared (IR) | Strong C-O stretching vibration between 1000 and 1300 cm⁻¹.[6] |

| Mass Spectrometry (MS) | The molecular ion peak is often weak. Fragmentation tends to occur alpha to the oxygen atom. |

Safety Precautions

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert liquid like mineral oil and in a dry, inert atmosphere.[7] All equipment must be scrupulously dried before use.[7]

-

Sodium Hydride: Sodium hydride is also highly reactive with water and flammable. It should be handled in a fume hood, and appropriate personal protective equipment should be worn.

-

Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with care in a well-ventilated fume hood.

-

Solvents: Diethyl ether and THF are highly flammable. Distillations should be performed in a fume hood, away from ignition sources.

This guide provides a thorough foundation for the synthesis and analysis of 1-methoxypentane via the Williamson ether synthesis. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]

An In-depth Technical Guide to the Properties and Isomers of C6H14O

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C6H14O represents a diverse group of isomeric alcohols and ethers, each with unique physical, chemical, and biological properties. A thorough understanding of these isomers is critical in various scientific disciplines, including synthetic chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the isomers of C6H14O, their key properties, and experimental protocols for their differentiation and analysis.

Isomerism in C6H14O

The molecular formula C6H14O gives rise to a multitude of structural isomers, which can be broadly categorized into two main classes: alcohols and ethers. Within these classes, further isomerism, such as positional and chain isomerism, leads to a wide array of distinct compounds.

-

Alcohols (Hexanols): These isomers contain a hydroxyl (-OH) functional group. They can be further classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the hydroxyl group. The isomers of hexanol exhibit chain isomerism (variations in the carbon backbone, e.g., straight-chain vs. branched) and positional isomerism (different positions of the -OH group on the carbon chain).[1]

-

Ethers: These isomers feature an oxygen atom connected to two alkyl groups (R-O-R'). Ethers with the formula C6H14O exhibit metamerism, where the alkyl groups attached to the oxygen atom differ.

Physical and Chemical Properties

The structural differences among the isomers of C6H14O give rise to significant variations in their physical and chemical properties. These differences are crucial for their separation, identification, and application.

Physical Properties of C6H14O Isomers

The boiling points, densities, and solubilities of various C6H14O isomers are summarized in the tables below. Generally, alcohols have higher boiling points than their isomeric ethers due to the presence of intermolecular hydrogen bonding.[2] Branching in the carbon chain tends to lower the boiling point.

Table 1: Physical Properties of Selected C6H14O Alcohol Isomers

| Isomer Name | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water (g/L) |

| 1-Hexanol | Primary | 157 | 0.814 | 5.9 |

| 2-Hexanol | Secondary | 136-140 | 0.818 | 14 |

| 3-Hexanol | Secondary | 135 | 0.819 | 16 |

| 2-Methyl-1-pentanol | Primary | 147-148 | 0.825 | 6.0[3] |

| 3-Methyl-1-pentanol | Primary | 152 | 0.823[4] | Moderately soluble[5] |

| 4-Methyl-1-pentanol | Primary | 151.9[6] | 0.821 | 7.6[6] |

| 2-Methyl-2-pentanol | Tertiary | 121.1[1] | 0.809 | 32[7] |

| 3-Methyl-2-pentanol | Secondary | 134.3[8] | 0.819 | 19[8] |

| 4-Methyl-2-pentanol | Secondary | 132[9] | 0.802 | Slightly soluble[9] |

| 2,2-Dimethyl-1-butanol | Primary | 136.5[10] | 0.828 | Moderately soluble[11] |

| 2,3-Dimethyl-2-butanol | Tertiary | 120-121 | 0.823[12] | Soluble |

| 3,3-Dimethyl-1-butanol | Primary | 143 | 0.821 | - |

| 3,3-Dimethyl-2-butanol | Secondary | 132 | 0.827 | - |

Table 2: Physical Properties of Selected C6H14O Ether Isomers

| Isomer Name | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |

| Di-n-propyl ether | Symmetrical | 88-90 | 0.736 | Slightly soluble |

| Diisopropyl ether | Symmetrical | 68.5[13] | 0.725[13] | Slightly soluble[13] |

| Methyl pentyl ether | Asymmetrical | 99-100 | 0.753 | Slightly soluble |

| Ethyl butyl ether | Asymmetrical | 91-92 | 0.741 | Slightly soluble |

Experimental Protocols for Isomer Differentiation

The separation and identification of C6H14O isomers are typically achieved using chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

Methodology for GC Analysis of C6H14O Isomers:

-

Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated injector port of the gas chromatograph.

-

Separation: The volatile components are carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The choice of column is critical for achieving good separation. A non-polar column (e.g., DB-1 or HP-5) will separate isomers primarily based on their boiling points. More polar columns can provide enhanced separation based on differences in polarity.

-

Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Data Analysis: The retention time (the time it takes for a compound to travel through the column) is used to identify the individual isomers by comparing them to known standards. The peak area in the chromatogram is proportional to the concentration of each isomer.

References

- 1. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 2-Methyl-1-pentanol | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1-pentanol ≥99 , FG 3-methylpentan-1-ol [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isohexanol - Wikipedia [en.wikipedia.org]

- 7. 2-METHYL-2-PENTANOL | 590-36-3 [chemicalbook.com]

- 8. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 9. 4-Methyl-2-pentanol | 108-11-2 | TCI AMERICA [tcichemicals.com]

- 10. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 2,3-二甲基-2-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Diisopropyl ether - Wikipedia [en.wikipedia.org]

1-Methoxypentane: A Comprehensive Health and Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypentane (CAS No. 628-80-8), also known as methyl pentyl ether or amyl methyl ether, is a colorless liquid with a characteristic ethereal odor.[1] It belongs to the ether class of organic compounds and sees use as a solvent. While specific toxicological data for 1-Methoxypentane is limited, its structural similarity to other flammable ethers necessitates a cautious approach to its handling and use in laboratory and industrial settings. This guide provides a comprehensive overview of the available health and safety information for 1-Methoxypentane, including its physical and chemical properties, potential hazards, and recommended safety procedures. Due to the scarcity of data specific to this compound, information from structurally related ethers is also presented to provide a more complete understanding of the potential risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Methoxypentane is provided in the table below. This information is crucial for understanding its behavior and potential for exposure.

| Property | Value | Reference |

| CAS Number | 628-80-8 | [1][2][3] |

| Molecular Formula | C6H14O | [1][3] |

| Molecular Weight | 102.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Ethereal | [1] |

| Boiling Point | 99.4 °C at 760 mmHg | [1] |

| Flash Point | 4.5 °C | [1] |

| Density | 0.762 g/cm³ | [1] |

| Vapor Pressure | 44 mmHg at 25 °C | [1] |

| Solubility | Not available |

Toxicological Data

| Toxicity Endpoint | Species | Route | Value | Classification | Reference |

| Acute Inhalation Toxicity (LC50) | Mouse | Inhalation | 133,000 mg/m³ (15 min) | Causes general anesthesia | [4][5] |

| Acute Oral Toxicity (LD50) | Not available | Oral | Not available | Not available | |

| Acute Dermal Toxicity (LD50) | Not available | Dermal | Not available | Not available | |

| Skin Corrosion/Irritation | Not available | Dermal | Not available | Not available | |

| Serious Eye Damage/Irritation | Not available | Ocular | Not available | Not available | |

| Respiratory or Skin Sensitization | Not available | - | Not available | Not available | |

| Germ Cell Mutagenicity | Not available | - | Not available | Not available | |

| Carcinogenicity | Not available | - | Not available | Not available | |

| Reproductive Toxicity | Not available | - | Not available | Not available | |

| Specific Target Organ Toxicity (Single Exposure) | Not available | - | Not available | May cause drowsiness or dizziness (based on analog) | [6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not available | - | Not available | Not available | |

| Aspiration Hazard | Not available | - | Not available | Not available |

Note: The GHS classification for Specific Target Organ Toxicity (Single Exposure) is based on data for the structural isomer tert-Amyl methyl ether (TAME) and should be considered as indicative rather than definitive for 1-Methoxypentane.[6][7]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 1-Methoxypentane have not been published. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are brief descriptions of the relevant OECD test guidelines.

3.1. Acute Oral, Dermal, and Inhalation Toxicity

-

OECD 420, 423, 425 (Oral), OECD 402 (Dermal), OECD 403, 436, 433 (Inhalation): These guidelines describe methods to assess the acute toxicity of a substance following oral, dermal, or inhalation exposure. The studies involve administering the substance to animals (typically rodents) in a single dose or a series of doses over a short period. The primary endpoint is mortality, which is used to determine the LD50 (oral and dermal) or LC50 (inhalation) value. Clinical signs of toxicity, body weight changes, and gross pathological findings are also recorded.

3.2. Skin and Eye Irritation

-

OECD 404 (Skin Irritation/Corrosion) and OECD 405 (Eye Irritation/Corrosion): These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes. A small amount of the test substance is applied to the skin or into the eye of an experimental animal (typically a rabbit). The sites are then observed for signs of erythema (redness), edema (swelling), and other effects.

3.3. Mutagenicity

-

OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro assay uses strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations.

-

OECD 473 (In Vitro Mammalian Chromosomal Aberration Test): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

3.4. Carcinogenicity

-

OECD 451 (Carcinogenicity Studies): These are long-term studies, typically conducted over the lifespan of the test animal (e.g., two years in rats), to assess the carcinogenic potential of a chemical.

Health and Safety Visualizations

To better understand the potential hazards and necessary precautions, the following diagrams illustrate the logical relationships of health hazards and a general workflow for emergency response.

Caption: Logical relationship of potential health hazards of 1-Methoxypentane.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. guidechem.com [guidechem.com]

- 3. 628-80-8 CAS MSDS (1-METHOXYPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl pentyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Ether, methyl pentyl | C6H14O | CID 69412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. lgcstandards.com [lgcstandards.com]

The Environmental Fate of 1-Methoxypentane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the environmental fate of 1-methoxypentane (CAS No: 628-80-8), also known as methyl pentyl ether. Due to a lack of extensive experimental data for this specific substance, this guide leverages quantitative structure-activity relationship (QSAR) predictions from the U.S. Environmental Protection Agency's (EPA) EPI Suite™ and data from analogous simple alkyl ethers. The guide covers the substance's physical and chemical properties, and its expected behavior in the environment, including biodegradation, atmospheric oxidation, soil mobility, and bioaccumulation potential. Detailed experimental protocols for key environmental fate studies and graphical representations of degradation pathways and workflows are provided to support further research and environmental risk assessment.

Introduction

1-Methoxypentane is a simple aliphatic ether with potential applications as a solvent and in the fragrance industry.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This guide synthesizes available information and predictive data to provide a thorough assessment of its persistence, degradation, and partitioning in the environment.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physical and chemical properties. The following table summarizes key properties for 1-methoxypentane.

| Property | Value | Source |

| Molecular Formula | C6H14O | [1][2] |

| Molecular Weight | 102.17 g/mol | [2] |

| CAS Number | 628-80-8 | [1][2] |

| Boiling Point | 99.4 °C at 760 mmHg | [1] |

| Vapor Pressure | 44 mmHg at 25 °C | [1] |

| Water Solubility | 1,379 mg/L (estimated) | EPI Suite™ Prediction |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.93 (experimental) | [3] |

| Henry's Law Constant | 1.45 x 10⁻³ atm-m³/mol (estimated) | EPI Suite™ Prediction |

Environmental Fate and Transport

The following sections detail the predicted environmental fate of 1-methoxypentane based on QSAR modeling.

Biodegradation

The biodegradability of 1-methoxypentane is predicted to be slow. Aliphatic ethers are known for their relative recalcitrance to microbial degradation due to the stability of the ether linkage.

Prediction: EPI Suite™'s BIOWIN model suggests that 1-methoxypentane is not readily biodegradable . The primary degradation mechanism is likely initiated by monooxygenase enzymes, which catalyze the oxidation of the carbon atom adjacent to the ether oxygen. This initial hydroxylation step is often the rate-limiting factor in the biodegradation of ethers.

| Parameter | Prediction | Source |

| Ready Biodegradability | Not readily biodegradable | EPI Suite™ BIOWIN |

| Ultimate Biodegradation Timeframe | Weeks to Months | EPI Suite™ BIOWIN |

| Anaerobic Biodegradation Timeframe | Months to Very Slow | EPI Suite™ BIOWIN |

The probable aerobic biodegradation pathway involves the initial oxidation at a Cα position, leading to an unstable hemiacetal which then cleaves to form pentanal and methanol, or 1-pentanol (B3423595) and formaldehyde. These smaller molecules are then more readily mineralized by microorganisms.

Caption: Probable aerobic biodegradation pathway of 1-methoxypentane.

Atmospheric Fate

The primary degradation pathway for 1-methoxypentane in the atmosphere is expected to be its reaction with photochemically produced hydroxyl (•OH) radicals.

Prediction: Based on its structure, the atmospheric half-life of 1-methoxypentane is estimated to be relatively short, indicating it will be removed from the atmosphere in a matter of days.

| Parameter | Prediction | Source |

| OH Radical Reaction Rate Constant | 1.09 x 10⁻¹¹ cm³/molecule-sec | EPI Suite™ AOPWIN |

| **Atmospheric Half-life (12-hr day, 1.5x10⁶ •OH/cm³) ** | 1.17 Days | EPI Suite™ AOPWIN |

The reaction proceeds via hydrogen abstraction by the •OH radical, primarily from the carbon atoms adjacent to the ether oxygen (the α-carbons), as these C-H bonds are weaker. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo further reactions in the atmosphere.

Caption: Atmospheric oxidation pathway of 1-methoxypentane via •OH radicals.

Soil Mobility

The mobility of a chemical in soil is influenced by its tendency to adsorb to soil organic carbon and clay particles. This is quantified by the soil adsorption coefficient (Koc).

Prediction: With a relatively low Log Kow and predicted Koc, 1-methoxypentane is expected to have high mobility in soil. This suggests a potential for leaching into groundwater.

| Parameter | Prediction | Source |

| Soil Adsorption Coefficient (Log Koc) | 1.76 (MCI method) | EPI Suite™ KOCWIN |

| Mobility in Soil | High | Based on Log Koc |

Bioaccumulation Potential

The potential for a chemical to accumulate in aquatic organisms is estimated by its bioconcentration factor (BCF), which is often correlated with the Log Kow.

Prediction: The Log Kow of 1.93 suggests a low potential for bioaccumulation. The EPI Suite™ BCFBAF model corroborates this, predicting a low BCF value.

| Parameter | Prediction | Source |

| Log Bioconcentration Factor (BCF) | 0.98 (Regression-based) | EPI Suite™ BCFBAF |

| Bioconcentration Factor (BCF) | 9.5 L/kg wet-wt | EPI Suite™ BCFBAF |

| Bioaccumulation Potential | Low | Based on BCF |

Experimental Protocols

For definitive data, experimental studies are required. The following sections detail the methodologies for key environmental fate experiments based on OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry)

This method determines the ready biodegradability of a substance by measuring oxygen consumption in a closed system.

Objective: To assess if 1-methoxypentane can be rapidly mineralized by a mixed population of aerobic microorganisms.

Principle: A solution of 1-methoxypentane in a mineral medium is inoculated with activated sludge and incubated in a sealed vessel. The consumption of oxygen is measured over 28 days using a manometer or pressure transducer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

-

Respirometer bottles with pressure sensors (e.g., OxiTop®).

-

Magnetic stirrers and stir bars.

-

Temperature-controlled incubator (20 ± 1 °C).

-

CO₂ absorber (e.g., potassium hydroxide (B78521) pellets in a separate container within the bottle).

Procedure:

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.

-

Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare the inoculum.

-

Test Setup:

-

Test Vessels: Add mineral medium, inoculum, and 1-methoxypentane (typically at 100 mg/L) to the respirometer bottles.

-

Blank Control: Prepare vessels with only mineral medium and inoculum to measure endogenous respiration.

-

Reference Control: Use a readily biodegradable substance like sodium benzoate (B1203000) to verify the activity of the inoculum.

-

Toxicity Control: Include a vessel with both the test substance and the reference substance to check for inhibitory effects.

-

-

Incubation: Seal the bottles, add the CO₂ absorber, and incubate at 20 ± 1 °C in the dark with continuous stirring for 28 days.

-

Measurement: Record the pressure decrease in each bottle at regular intervals.

-

Data Analysis: Convert the pressure readings to oxygen consumption (mg O₂/L). Calculate the percentage biodegradation relative to the ThOD after correcting for the blank control. A substance is considered readily biodegradable if it reaches ≥ 60% ThOD within the 28-day period and within a 10-day window.

Caption: Workflow for the OECD 301F Manometric Respirometry test.

Soil Adsorption/Desorption - OECD 106 (Batch Equilibrium)

This method determines the adsorption and desorption coefficients of a chemical in different soil types.

Objective: To quantify the partitioning of 1-methoxypentane between soil and the aqueous phase, providing Kd and Koc values.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of 1-methoxypentane of a known concentration. After equilibration, the phases are separated by centrifugation, and the concentration of the substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

Apparatus:

-

Centrifuge tubes with screw caps.

-

Shaker or rotator.

-

High-speed centrifuge.

-

Analytical instrument for quantifying 1-methoxypentane (e.g., Gas Chromatography).

-

A range of characterized soils (typically 5 types with varying organic carbon content, pH, and texture).

Procedure:

-

Preliminary Test (Tier 1):

-

Determine the optimal soil-to-solution ratio.

-

Establish the time required to reach equilibrium.

-

Check for adsorption to the test vessel walls and stability of the test substance.

-

-

Adsorption Screening (Tier 2):

-

Prepare solutions of 1-methoxypentane (e.g., in 0.01 M CaCl₂ to maintain ionic strength).

-

Add a known mass of each soil type to separate centrifuge tubes.

-

Add a known volume of the test solution to each tube.

-

Shake the tubes at a constant temperature (e.g., 20-25 °C) for the predetermined equilibration time.

-

Separate the phases by centrifugation.

-

Analyze the supernatant for the concentration of 1-methoxypentane.

-

-

Data Analysis:

-

Calculate the amount of substance adsorbed to the soil.

-

Determine the adsorption coefficient (Kd) as the ratio of the concentration in soil to the concentration in water.

-

Calculate the organic carbon-normalized adsorption coefficient (Koc) using the formula: Koc = (Kd / % Organic Carbon) * 100.

-

-

Desorption Study (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution and re-equilibrate to determine desorption characteristics.

Conclusion

Based on predictive modeling, 1-methoxypentane is expected to be a substance with high mobility in soil and a low potential for bioaccumulation. Its persistence in the environment is likely to be limited by atmospheric oxidation, with a half-life of just over one day. In aquatic and soil environments, biodegradation is predicted to be a slower process. This guide provides the foundational information and methodologies necessary for researchers and professionals to conduct further experimental validation and perform comprehensive environmental risk assessments for 1-methoxypentane.

References

1-Methoxypentane boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methoxypentane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling and melting points of 1-methoxypentane, including experimental protocols for their determination and logical workflows.

Physicochemical Data of 1-Methoxypentane

1-Methoxypentane, also known as methyl pentyl ether, is a chemical compound with the molecular formula C6H14O[1][2]. The quantitative data for its key physical properties are summarized in the table below.

| Property | Value | Notes |

| Boiling Point | 99.4°C | At 760 mmHg[1][2]. Another source reports 98.85°C[3]. |

| Melting Point | -105.78°C | This is an estimated value[3]. One source lists it as not applicable[2]. |

| Density | 0.762 g/cm³ | |

| Flash Point | 4.5°C | [1][2] |

| Vapor Pressure | 44 mmHg | At 25°C[1][2]. |

| Refractive Index | 1.387 |

Experimental Protocols

The determination of boiling and melting points is crucial for the identification and purity assessment of chemical substances[4][5][6]. The capillary method is a widely used technique for determining these properties[4][7].

Boiling Point Determination via the Capillary Method

This method relies on the principle that the boiling point of a liquid is reached when its vapor pressure equals the surrounding atmospheric pressure[4].

Materials:

-

Sample of 1-methoxypentane

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker or test tube

Procedure:

-

A small amount of the liquid sample is placed in a beaker or test tube.

-

A capillary tube, with its open end facing down, is placed inside the sample.

-

The setup is gently heated, and the temperature is monitored with a thermometer.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles[8].

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point[4][8].

Melting Point Determination via the Capillary Method

This technique is used to determine the temperature at which a solid substance transitions to a liquid state[5]. For a substance like 1-methoxypentane with a very low estimated melting point, this would require a specialized low-temperature apparatus.

Materials:

-

Solid sample of 1-methoxypentane (frozen)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Melting point apparatus with a cooling function

Procedure:

-

A small, dry, powdered sample of the solidified compound is packed into the sealed end of a capillary tube[5][7].

-

The capillary tube is placed in the heating block of the melting point apparatus[7].

-

The sample is heated at a controlled rate[5]. A rapid heating can be used to find an approximate melting range, followed by a slower, more precise measurement[9].

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the sample[5]. Pure compounds typically have a sharp melting point range of 0.5-1.0°C[10].

Visualized Workflows

The logical steps for determining the boiling and melting points can be visualized as follows:

References

- 1. 1-Methoxypentane|lookchem [lookchem.com]

- 2. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. westlab.com [westlab.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Solubility of 1-Methoxypentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methoxypentane in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the expected qualitative solubility of 1-methoxypentane based on the general properties of ethers. Furthermore, it details established experimental protocols for determining the solubility of a liquid compound like 1-methoxypentane in organic solvents, providing a framework for researchers to generate specific data as needed.

Core Concepts in Solubility